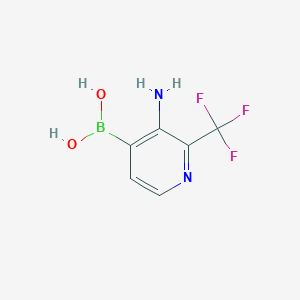
2,4-Dichloro-5-iodotoluene
Overview
Description
2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Synthesis of Diphenylacetylene
2,4-Dichloro-5-iodotoluene: is used as a precursor in the synthesis of diphenylacetylene , a compound with significant applications in organic synthesis and material science. The process involves a Suzuki coupling reaction followed by halogen-lithium exchange .
Material Science: Gas Separation Membranes
Derivatives of diphenylacetylene, which can be synthesized from 2,4-Dichloro-5-iodotoluene, are prominent materials for gas separation composite membranes. These membranes are crucial for industrial processes that require the separation of specific gases from mixtures .
Organic Synthesis Building Block
This compound serves as an important building block in organic synthesis. Its halogen atoms can be strategically replaced or used in coupling reactions to create complex molecules for pharmaceuticals and agrochemicals .
Catalysis Research
In catalysis research, 2,4-Dichloro-5-iodotoluene is used to study the mechanisms of palladium-catalyzed coupling reactions. It helps in understanding the reactivity of halogenated compounds in the presence of various catalysts .
Pharmaceutical Intermediates
The halogenated toluene derivative is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of iodine into aromatic rings, which is a pivotal step in the manufacture of certain drugs .
Polymer Chemistry
In polymer chemistry, 2,4-Dichloro-5-iodotoluene is utilized to create polymers with specific properties. The iodine atom can initiate radical polymerization processes, leading to materials with unique characteristics .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-iodotoluene A related compound, dcoit, has been shown to have a high affinity for g protein alpha subunits (g α), suggesting the targeted effects on signaling transduction from g protein-coupled receptors (gpcrs) in teleost brains .
Mode of Action
The exact mode of action of 2,4-Dichloro-5-iodotoluene is not well-documented. Given the structural similarity to other halogenated hydrocarbons, it may interact with its targets in a similar manner. For instance, DCOIT’s interaction with GPCRs could potentially alter signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dichloro-5-iodotoluene Related compounds such as dichlorophenols have been shown to undergo dehalogenation through a distal meta-fission pathway, resulting in the formation of 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dichloro-5-iodotoluene The compound’s molecular weight (28692 g/mol) and its halogenated nature suggest that it may have significant lipophilicity, potentially influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5-iodotoluene The dehalogenation of related compounds can result in the formation of metabolites that may have further biological effects .
properties
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



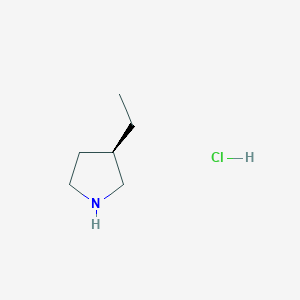
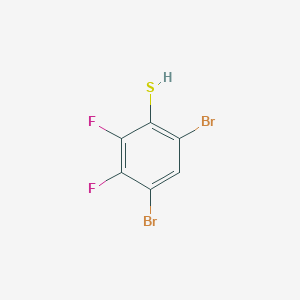
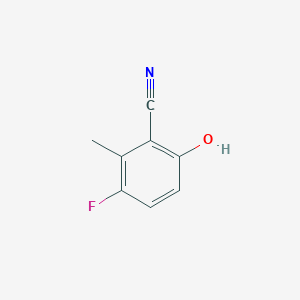
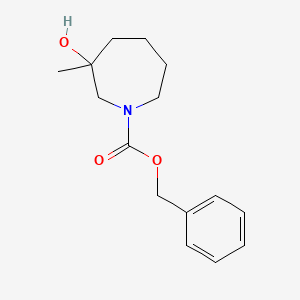
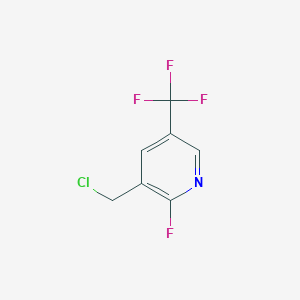
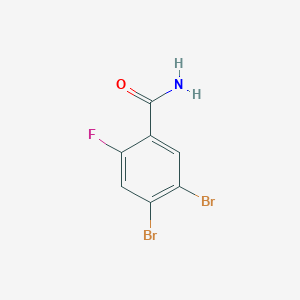
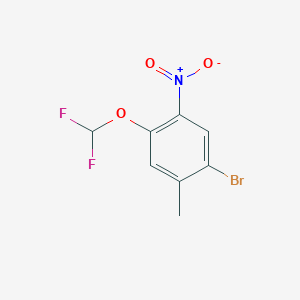
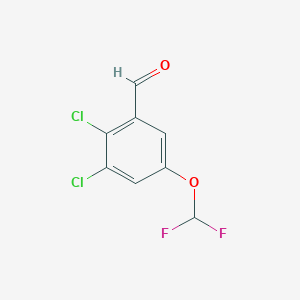
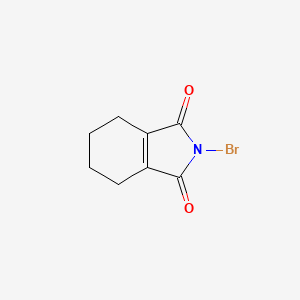
![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
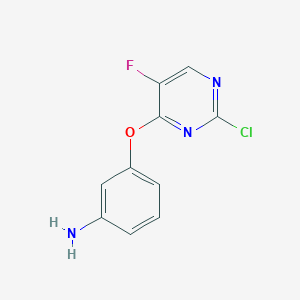
![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)

